
N-phenyl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-2H-chromene-3-carboxamide” is a chemical compound that has been studied for various applications . It is also known as “7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide” and has the molecular formula C20H20N2O3 .
Synthesis Analysis
The synthesis of compounds containing the chromene-3-carboxamide motif, such as this compound, often involves a two-step pathway starting with 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis of the ester and coupling with various aromatic amines . Another method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .Molecular Structure Analysis
The molecular structure of this compound involves critical hydrogen-bonding interactions . In one study, a compound with a similar structure, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, was found to interact with the Val301 and Lue302 of the AKR1B10 catalytic site .Wissenschaftliche Forschungsanwendungen
Chemosensor Applications
N-phenyl-2H-chromene-3-carboxamide derivatives exhibit potential in chemosensing applications. For instance, a specific derivative demonstrated a highly selective fluorescence response toward Cu2+ and H2PO4−, showcasing "on-off-on" fluorescence behavior in a mixed solvent system. This sensitivity to specific ions, with detection limits in the micromolar range, indicates its utility in detecting and quantifying these ions in various environmental and biological contexts (Meng et al., 2018).
Antioxidant and Antibacterial Agents
This compound and its derivatives have been synthesized with promising antioxidant and antibacterial activities. A study reported the synthesis of indolyl-4H-chromene-3-carboxamides showing good antioxidant activity and effectiveness against bacterial strains, highlighting the therapeutic potential of these compounds (Subbareddy & Sumathi, 2017).
Green Synthesis of Antimicrobial Agents
Green synthetic routes have been developed for chromene-3-carboxamide derivatives, emphasizing the importance of eco-friendly methods in drug synthesis. These compounds have demonstrated significant antimicrobial activities, suggesting their use in addressing antimicrobial resistance and infection control (Khan et al., 2019).
Structural Insights and Pharmacological Potential
The structural analysis of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives has provided insights into their conformations and potential as pharmacological agents. Such studies are crucial for understanding the relationship between structure and activity, which is fundamental in drug design and development (Gomes et al., 2015).
Corrosion Inhibition
This compound derivatives have also found applications in materials science, such as in the inhibition of mild steel corrosion in acidic solutions. Their efficacy as corrosion inhibitors makes them valuable for protecting industrial equipment and infrastructure, further showcasing the versatility of these compounds (Kadhum et al., 2014).
Zukünftige Richtungen
The future directions for research on N-phenyl-2H-chromene-3-carboxamide could involve further exploration of its potential therapeutic applications, particularly its ability to inhibit certain enzymes . More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.
Eigenschaften
IUPAC Name |
N-phenyl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXGPFLQGCKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)
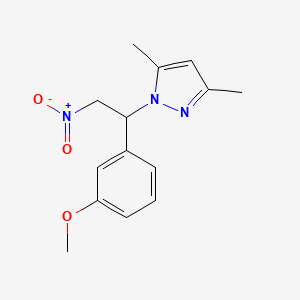
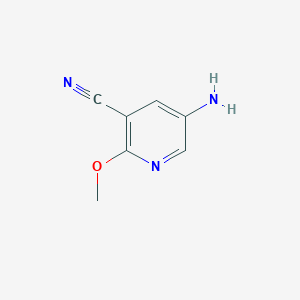
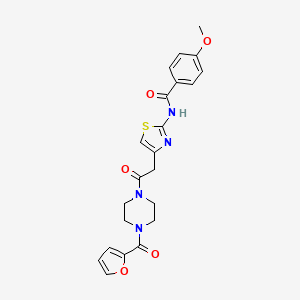
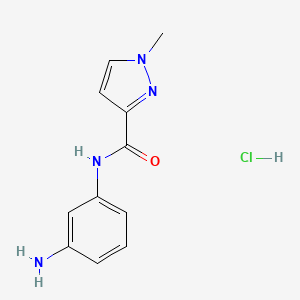
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)

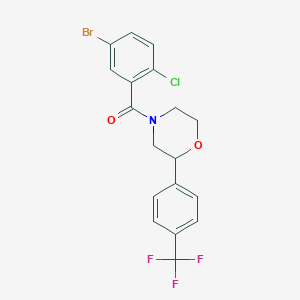
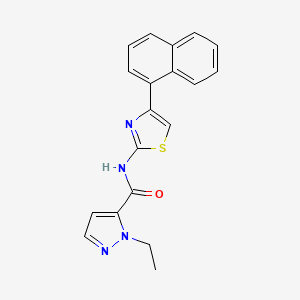
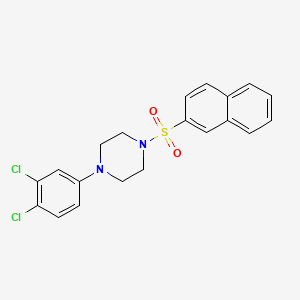
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)
![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)